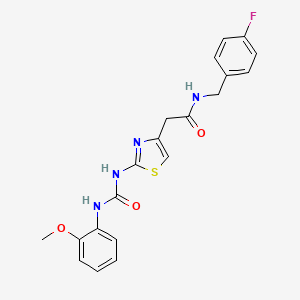

N-(4-fluorobenzyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide

Description

N-(4-fluorobenzyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide is a thiazole-based acetamide derivative featuring a 4-fluorobenzyl group and a 2-methoxyphenyl urea substituent. The thiazole core is a heterocyclic scaffold known for its pharmacological relevance, particularly in antimicrobial and anti-inflammatory applications . The compound’s structure combines lipophilic (4-fluorobenzyl) and hydrogen-bonding (ureido, methoxy) groups, which may enhance target binding and bioavailability.

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN4O3S/c1-28-17-5-3-2-4-16(17)24-19(27)25-20-23-15(12-29-20)10-18(26)22-11-13-6-8-14(21)9-7-13/h2-9,12H,10-11H2,1H3,(H,22,26)(H2,23,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFZBTSANIDTUKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

Urea Formation: The thiazole derivative can then be reacted with an isocyanate to form the urea linkage.

Final Coupling: The intermediate product is then coupled with 4-fluorobenzylamine under appropriate conditions to yield the final compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions could target the thiazole ring or the urea linkage.

Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studied for its potential antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential anticancer activity.

Industry: Could be used in the development of new materials or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes or receptors, inhibiting or modulating their activity. The compound might bind to specific proteins, altering their function and leading to the observed biological effects.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s uniqueness lies in its substitution pattern (Table 1). Key comparisons include:

Table 1: Structural Comparison of Thiazole-Acetamide Derivatives

- Hydrogen Bonding: The ureido and methoxy groups provide hydrogen-bond donors/acceptors absent in analogs like 107j (chlorophenyl) or 4 (chloroacetamide), which may improve target affinity .

Table 2: Antimicrobial Activity of Selected Thiazole Derivatives

- Antibacterial Activity : Analogs like 107b and 107j exhibit MIC values as low as 6.25 μg/mL, with fluorinated or chlorinated aryl groups correlating with potency . The target compound’s fluorobenzyl group may similarly enhance Gram-negative bacterial targeting .

- Antifungal Activity : Compounds with electron-withdrawing groups (e.g., chloro in 107j) show reduced fungal inhibition compared to methoxy or methyl substituents. The target’s methoxyphenyl ureido group may improve antifungal efficacy via enhanced hydrogen bonding .

Biological Activity

N-(4-fluorobenzyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article will delve into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring, a urea linkage, and a methoxyphenyl group, which contribute to its biological properties. The presence of the fluorobenzyl moiety is significant for enhancing its pharmacological profile.

Chemical Structure

| Component | Description |

|---|---|

| Thiazole Ring | A five-membered ring containing sulfur and nitrogen, known for diverse biological activities. |

| Urea Linkage | A functional group that can enhance solubility and bioactivity. |

| Methoxyphenyl Group | Contributes to the compound's lipophilicity and potential receptor interactions. |

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. Specifically, derivatives of thiazole have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

- CDK Inhibition : The compound inhibits CDK activity, leading to cell cycle arrest in cancer cells. This mechanism is vital for preventing unregulated cell proliferation.

- Induction of Apoptosis : Studies suggest that thiazole derivatives can trigger apoptotic pathways in tumor cells, enhancing their cytotoxic effects .

Cytotoxicity Studies

In vitro studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines:

These values indicate that the compound possesses potent cytotoxic activity against these cancer types.

Study 1: Efficacy in Breast Cancer Models

A study evaluated the efficacy of this compound in MCF-7 breast cancer models. Results showed a significant reduction in tumor volume compared to control groups, with a notable increase in apoptosis markers.

Study 2: Mechanistic Insights

Another investigation focused on the molecular mechanisms underlying the compound's action. It was found that treatment with this thiazole derivative resulted in increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins, suggesting a shift towards apoptosis in treated cells.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-(4-fluorobenzyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves:

- Thiazole Ring Formation : Cyclization of α-haloketones with thiourea derivatives under reflux in ethanol or DMF, optimized via temperature control (60–80°C) and catalysts like triethylamine .

- Ureido Group Introduction : Reaction with 2-methoxyphenyl isocyanate in anhydrous dichloromethane, requiring inert atmosphere (N₂/Ar) to prevent hydrolysis .

- Acetamide Coupling : Amidation using DCC/HOBt or EDCI as coupling agents in THF, monitored via TLC for completion .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to achieve >95% purity .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR (¹H/¹³C) : Assigns proton environments (e.g., fluorobenzyl CH₂ at δ 4.5–4.7 ppm, thiazole protons at δ 7.1–7.3 ppm) and confirms ureido NH peaks (δ 9.8–10.2 ppm) .

- HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z ~455.12) and isotopic patterns .

- HPLC : Purity assessment using C18 columns (ACN/water + 0.1% TFA) with UV detection at 254 nm .

Q. What are the primary solubility and stability considerations for in vitro assays?

- Answer :

- Solubility : Poor aqueous solubility (logP ~3.5); requires DMSO stocks (≤0.1% v/v in assays) or solubilization with β-cyclodextrin .

- Stability : Degrades in acidic/basic conditions (pH <3 or >10); stable in DMSO at -20°C for 6 months. Monitor via LC-MS for decomposition products (e.g., free thiazole or urea fragments) .

Advanced Research Questions

Q. How can structural modifications enhance target selectivity against kinases or inflammatory enzymes?

- Methodological Answer :

- SAR Insights :

| Substituent | Effect on Activity | Reference |

|---|---|---|

| 4-Fluorobenzyl | ↑ Lipophilicity, BBB penetration | |

| 2-Methoxyphenyl | π-π stacking with COX-1/2 active sites | |

| Thiazole core | Chelates Mg²⁺ in kinase ATP pockets |

- Design Strategy : Replace methoxy with electron-withdrawing groups (e.g., -CF₃) to modulate enzyme binding or introduce sulfonamide for hydrogen-bonding .

Q. What experimental approaches resolve contradictory data in biological activity studies (e.g., IC₅₀ variability)?

- Answer :

- Dose-Response Curves : Use 8-point dilution series (1 nM–100 µM) with triplicates to minimize assay noise .

- Off-Target Screening : Employ panels like Eurofins CEREP to rule out non-specific binding .

- Structural Validation : Co-crystallization with targets (e.g., COX-1) using SHELX for X-ray refinement to confirm binding modes .

Q. How can in silico modeling predict metabolic pathways and toxicity risks?

- Methodological Answer :

- ADMET Prediction : Use SwissADME for CYP450 metabolism (major oxidations at benzyl CH₂ or thiazole S) .

- Toxicity Profiling : ProTox-II for hepatotoxicity alerts (e.g., reactive urea metabolites) .

- Metabolite ID : LC-MS/MS with human liver microsomes to detect phase I/II metabolites .

Data Contradiction Analysis

Q. How to address discrepancies in reported anticancer efficacy across cell lines?

- Answer :

- Contextual Factors :

- Cell Line Variability : Test in NCI-60 panel; prioritize lines with high target expression (e.g., HeLa for EGFR inhibition) .

- Culture Conditions : Serum-free vs. FBS-containing media alter compound bioavailability .

- Mechanistic Studies : siRNA knockdown of suspected targets (e.g., PI3K) to validate on- vs. off-target effects .

Methodological Best Practices

Q. What protocols ensure reproducibility in SAR studies?

- Answer :

- Standardized Assays : Use identical cell passages (≤20), ATP-based viability kits (CellTiter-Glo), and internal controls (e.g., staurosporine) .

- Data Reporting : Include Hill slopes in IC₅₀ calculations and ClogP values for solubility corrections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.